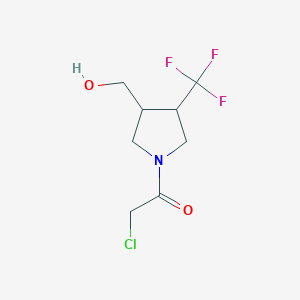
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
説明
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrrolidine family of compounds, which are known for their structural stability, low toxicity, and low reactivity. This compound has been used in various applications such as drug discovery, drug metabolism, and pharmacokinetics. It has also been used in the development of novel synthetic methods for the synthesis of complex molecules.
科学的研究の応用
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active molecules, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. It has also been used in the development of novel synthetic methods for the synthesis of complex molecules. In addition, it has been used in the study of drug metabolism and pharmacokinetics.
作用機序
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic compound that is known to interact with a variety of biological targets. It is believed to interact with enzymes in the cytochrome P450 family, which are responsible for the metabolism of drugs and other xenobiotics. It is also believed to interact with other proteins involved in signal transduction pathways, such as G-protein coupled receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism. It has also been shown to interact with G-protein coupled receptors, which can lead to changes in signal transduction pathways. In addition, it has been shown to interfere with the activity of certain enzymes involved in the synthesis of proteins and lipids.
実験室実験の利点と制限
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is also chemically stable and non-toxic. However, it is important to remember that it is a synthetic compound, and its effects may not always be predictable. In addition, it is important to use the compound in the appropriate concentrations, as it can be toxic at high concentrations.
将来の方向性
The use of 2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one in scientific research is still in its early stages. Further research is needed to fully understand its mechanism of action, as well as its potential applications in drug discovery and drug metabolism. In addition, further research is needed to explore the potential use of this compound as a tool for the development of novel synthetic methods for the synthesis of complex molecules. Finally, further research is needed to investigate the potential use of this compound in the treatment of various diseases.
特性
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c9-1-7(15)13-2-5(4-14)6(3-13)8(10,11)12/h5-6,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYXAHIFZOBORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCl)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479955.png)
![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479956.png)
![methyl 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479958.png)
![1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479960.png)
![1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479962.png)
![2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479963.png)
![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479965.png)
![1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479966.png)
![1-methyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479967.png)
![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479968.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479969.png)
![6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479972.png)
![2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479975.png)
![1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479978.png)
